molecular formula C18H22BrN3OS B3018181 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 897473-67-5

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone

Cat. No.: B3018181
CAS No.: 897473-67-5
M. Wt: 408.36
InChI Key: YGQJVYDICVSUNV-UHFFFAOYSA-N
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Description

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone is a complex organic compound with the molecular formula C18H22BrN3OS and a molecular weight of 408.36 g/mol This compound features a bromobenzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a cyclohexylmethanone group

Preparation Methods

The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. The synthetic route may start with the bromination of benzo[d]thiazole, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the attachment of the cyclohexylmethanone group under specific reaction conditions. Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Hydrolysis: The methanone group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Its unique functional groups may interact with biological targets, leading to potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound could be used in the production of specialty chemicals and advanced materials, benefiting sectors like electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromobenzo[d]thiazole moiety could play a crucial role in these interactions, potentially affecting signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone include other bromobenzo[d]thiazole derivatives and piperazine-containing molecules. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of a bromobenzo[d]thiazole moiety with a piperazine ring and a cyclohexylmethanone group, which may confer distinct chemical reactivity and biological effects.

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3OS/c19-14-6-7-15-16(12-14)24-18(20-15)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQJVYDICVSUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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